

Application Notes and Protocols: Ultrasound-Assisted Extraction of Dihydromorin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dihydromorin

Cat. No.: B1630609

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Introduction

Dihydromorin, a flavanonol found in plants of the Moraceae family such as *Morus alba* (White Mulberry), has garnered interest for its potential therapeutic properties, including tyrosinase inhibition.[1] Efficient extraction of this bioactive compound is crucial for research and development. Ultrasound-assisted extraction (UAE) is a modern and efficient technique for extracting phytochemicals from plant matrices. This method utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, which can lead to higher extraction yields in shorter times compared to conventional methods.[2] These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of **dihydromorin** and other flavonoids from *Morus alba*.

Optimization of Extraction Parameters

The efficiency of ultrasound-assisted extraction is influenced by several key parameters. The following tables summarize the optimal conditions for the extraction of total flavonoids and phenolic compounds from *Morus alba* and other plants, as reported in various studies. These parameters provide a strong starting point for the specific optimization of **dihydromorin** extraction.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Flavonoids and Phenolic Compounds

Plant Material	Target Compounds	Optimal Ethanol Conc. (%)	Optimal Temperature (°C)	Optimal Time (min)	Optimal Solvent-to-Solid Ratio (mL/g)	Reference
Morus alba Leaves	Phenolic Compounds	40	-	35	400:1 (w/v)	[3] [4] [5]
Morus alba Leaf	Functional Compounds	60	60	30	-	[2] [6]
Alfalfa	Total Flavonoids	52.14	62.33	57.08	57.16	[7]
Pteris cretica L.	Total Flavonoids	56.74	74.27	45.94	33.69	[8]
Potentilla fruticosa L.	Flavonoids	70 (v/v% DES-3)	-	47	40:1	[9]
Ocimum tenuiflorum	Flavonoids & Phenolics	55.34	-	11.71	-	[10]
Funtumia elastica	Phenolic Compounds	75.99	63.66	193.86	21.12:1	[11]

Table 2: Effect of Extraction Parameters on Flavonoid and Phenolic Content

Plant Material	Parameter Varied	Range	Effect on Yield	Reference
Pteris cretica L.	Temperature (°C)	40 - 90	Increased from 40 to 60°C, then declined.	[8]
Alfalfa	Liquid-to-Solid Ratio (mL/g)	20 - 70	Yield increases with the ratio.	[7]
Funtumia elastica	Ethanol Concentration (%)	20 - 96	Increased up to 60%, then declined.	[11]
Blueberries	Extraction Method	Traditional vs. UAE	UAE increased flavonoid yield by 63.27%.	[12]

Experimental Protocols

The following are detailed protocols for the ultrasound-assisted extraction of flavonoids from *Morus alba* and for the evaluation of the antioxidant activity of the resulting extract.

Protocol 1: Ultrasound-Assisted Extraction of Dihydromorin and other Flavonoids from *Morus alba*

This protocol is a generalized procedure based on optimized parameters for flavonoid extraction.

Materials:

- Dried and powdered leaves of *Morus alba*
- Ethanol (40-60% v/v in deionized water)
- Ultrasonic bath or probe system with temperature and power control[3]
- Filter paper or centrifugation system

- Rotary evaporator

Procedure:

- Sample Preparation: Weigh a known amount of powdered *Morus alba* leaves.
- Solvent Addition: Add the ethanol solvent to the plant material at a specific solvent-to-solid ratio (e.g., 30:1 mL/g).
- Ultrasonication: Place the mixture in the ultrasonic bath. Set the desired extraction temperature (e.g., 60°C) and time (e.g., 30-45 minutes).^{[2][6]} The ultrasonic frequency is typically fixed (e.g., 35 kHz).^[3]
- Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
- Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.
- Storage: Store the dried extract at -20°C for further analysis.

Protocol 2: Determination of Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant potential of plant extracts.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- Plant extract dissolved in a suitable solvent
- Spectrophotometer

Procedure:

- Sample Preparation: Prepare a series of dilutions of the plant extract.

- **Reaction Mixture:** Mix a specific volume of the extract solution with a fixed volume of the DPPH solution.
- **Incubation:** Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- **Absorbance Measurement:** Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer. A control is prepared with the solvent instead of the extract.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the following formula: $\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.

Protocol 3: Determination of Antioxidant Activity - ABTS Radical Scavenging Assay

Materials:

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
- Potassium persulfate ($\text{K}_2\text{S}_2\text{O}_8$) solution
- Phosphate buffered saline (PBS)
- Plant extract

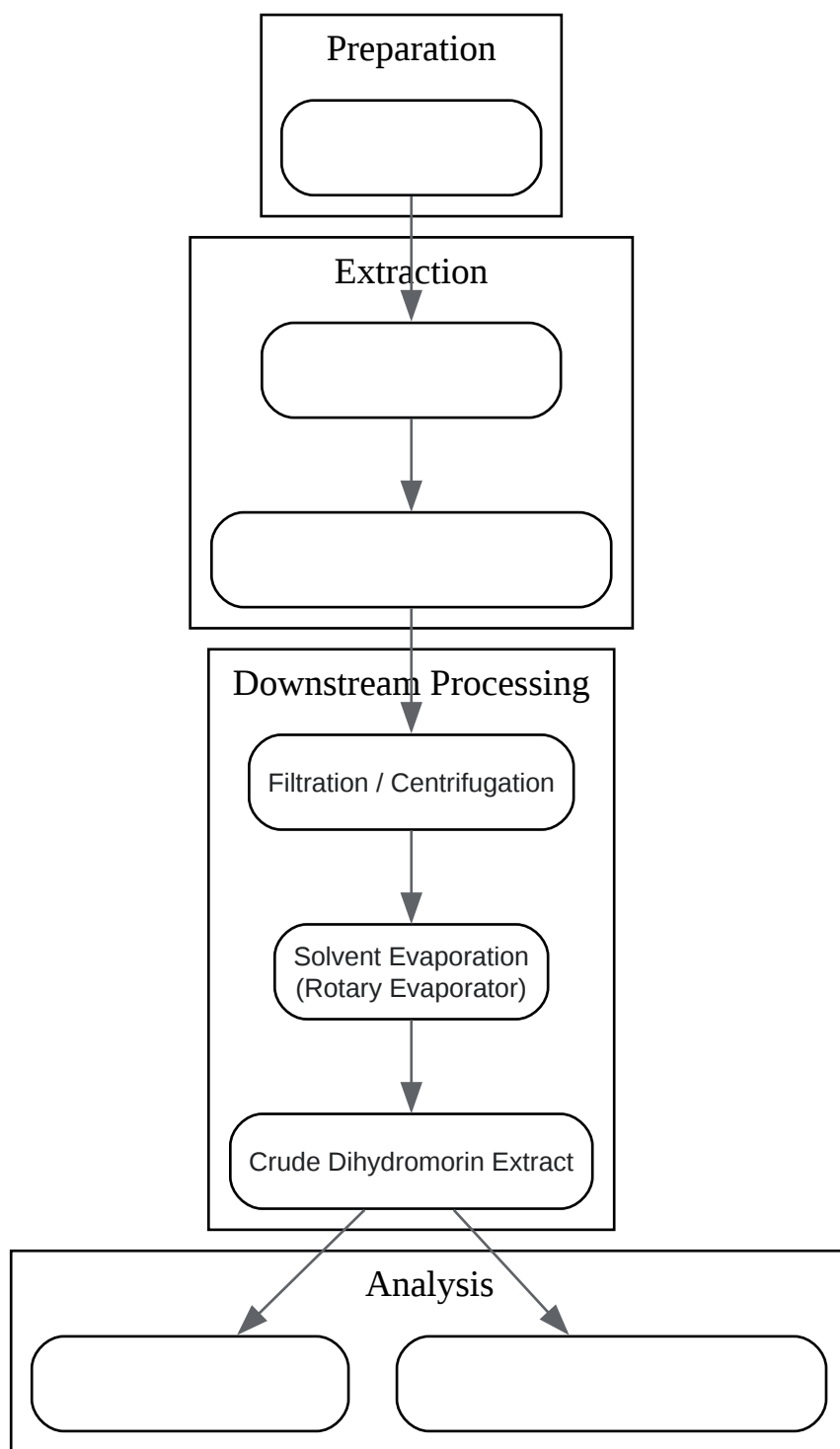
Procedure:

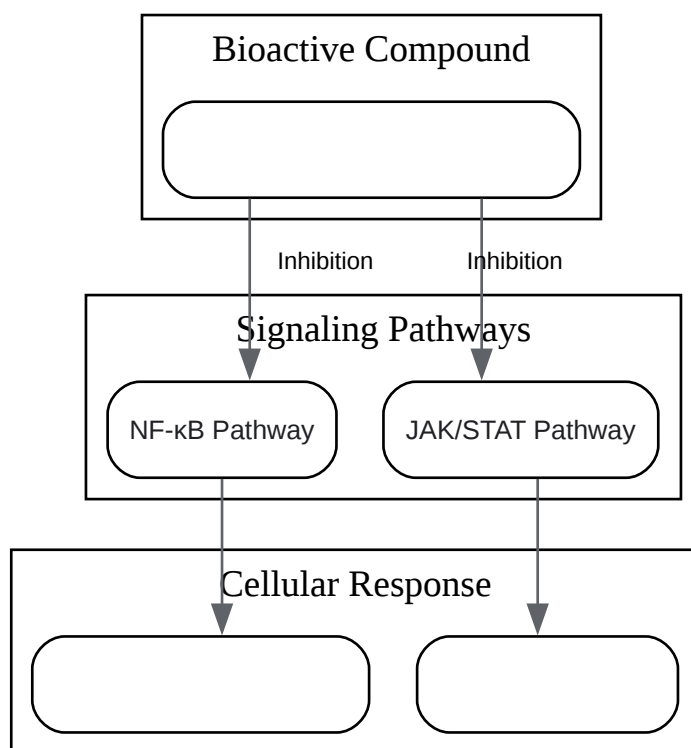
- **ABTS Radical Cation ($\text{ABTS}^{\bullet+}$) Generation:** Mix equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[8]
- **$\text{ABTS}^{\bullet+}$ Solution Adjustment:** Dilute the $\text{ABTS}^{\bullet+}$ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

- Reaction: Add a specific volume of the plant extract to the adjusted ABTS•+ solution.
- Incubation: Incubate the mixture at room temperature for a set time.
- Absorbance Measurement: Measure the absorbance at 734 nm.
- Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.

Visualizations

Experimental Workflow for Ultrasound-Assisted Extraction





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- To cite this document: BenchChem. [Application Notes and Protocols: Ultrasound-Assisted Extraction of Dihydromorin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630609#ultrasound-assisted-extraction-of-dihydromorin]

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